![molecular formula C12H16O3 B14510584 [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate CAS No. 62702-88-9](/img/structure/B14510584.png)
[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexenone ring substituted with a prop-1-en-2-yl group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with prop-1-en-2-yl acetate under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the prop-1-en-2-yl group to the carbonyl carbon of cyclohexenone, followed by esterification to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, the use of palladium or rhodium catalysts can facilitate the addition of the prop-1-en-2-yl group to cyclohexenone, followed by esterification with acetic anhydride or acetyl chloride. These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate serves as a versatile intermediate for the construction of complex molecular architectures. It can be used in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for interactions with biological targets, making it a valuable scaffold for drug design.
Industry
In the materials science field, this compound can be used as a precursor for the synthesis of polymers and advanced materials. Its reactivity and functional groups make it suitable for incorporation into various polymeric structures.
Wirkmechanismus
The mechanism of action of [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexenone ring can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A simpler analog without the prop-1-en-2-yl and acetate groups.
Methyl cyclohexenone: Similar structure but with a methyl group instead of the prop-1-en-2-yl group.
Cyclohexenone acetate: Lacks the prop-1-en-2-yl group but contains the acetate ester.
Uniqueness
[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate is unique due to the presence of both the prop-1-en-2-yl group and the acetate ester. This combination of functional groups enhances its reactivity and potential applications in various fields. The prop-1-en-2-yl group provides additional sites for chemical modification, while the acetate ester increases the compound’s solubility and stability.
Eigenschaften
CAS-Nummer |
62702-88-9 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
(3-oxo-6-prop-1-en-2-ylcyclohexen-1-yl)methyl acetate |
InChI |
InChI=1S/C12H16O3/c1-8(2)12-5-4-11(14)6-10(12)7-15-9(3)13/h6,12H,1,4-5,7H2,2-3H3 |
InChI-Schlüssel |
VCNRZNCAJGFFRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CCC(=O)C=C1COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



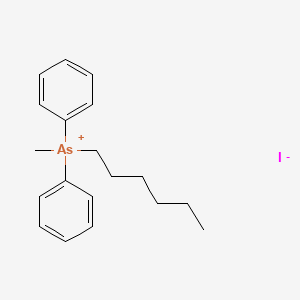
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)
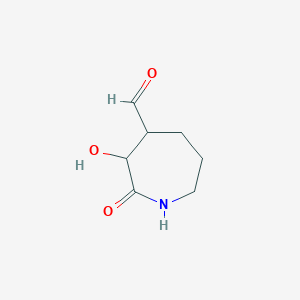
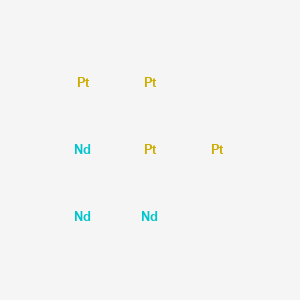
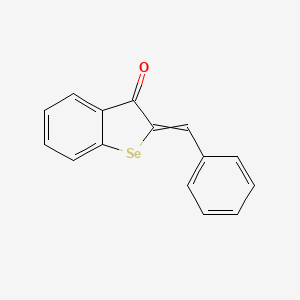
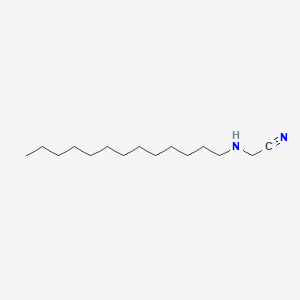
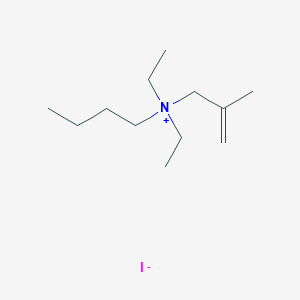


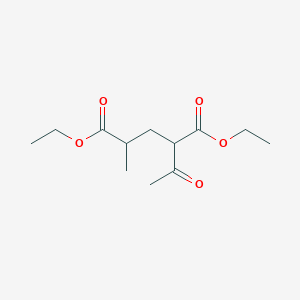

![Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate](/img/structure/B14510580.png)
